molecular formula C14H10BrN3O4 B11972964 N'-(5-bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide CAS No. 41377-51-9

N'-(5-bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide

Cat. No.: B11972964
CAS No.: 41377-51-9
M. Wt: 364.15 g/mol
InChI Key: AEOBWMRJEBYMBJ-LZYBPNLTSA-N
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Description

N’-(5-bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide is a hydrazone derivative known for its interesting biological activities and coordination capabilities. Hydrazone derivatives are typically synthesized by the reaction of aldehydes with hydrazine compounds, yielding products with high purity and quantitative yields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide involves the condensation reaction between 5-bromosalicylaldehyde and 4-nitrobenzohydrazide. The reaction is typically carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’-(5-bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-(5-bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can have different biological and chemical properties.

Mechanism of Action

The mechanism of action of N’-(5-bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The compound’s hydrazone moiety allows it to form stable complexes with transition metals, which can enhance its biological activity . Additionally, the presence of the nitro and bromo groups contributes to its reactivity and ability to undergo various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(5-bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide is unique due to the presence of both nitro and bromo substituents, which enhance its reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

CAS No.

41377-51-9

Molecular Formula

C14H10BrN3O4

Molecular Weight

364.15 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C14H10BrN3O4/c15-11-3-6-13(19)10(7-11)8-16-17-14(20)9-1-4-12(5-2-9)18(21)22/h1-8,19H,(H,17,20)/b16-8+

InChI Key

AEOBWMRJEBYMBJ-LZYBPNLTSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)O)[N+](=O)[O-]

Origin of Product

United States

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